molecular formula C6H9ClF3N5 B2462969 5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride CAS No. 2089257-17-8

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride

Cat. No.: B2462969
CAS No.: 2089257-17-8
M. Wt: 243.62
InChI Key: YQRYGHYUHLGIRO-UHFFFAOYSA-N
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Description

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C6H8F3N5·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrrolidine ring, and a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is unique due to its combination of a trifluoromethyl group, pyrrolidine ring, and tetrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

5-[2-(Trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring and a trifluoromethyl group attached to a pyrrolidine moiety. Its molecular formula is C7H8ClF3N5C_7H_8ClF_3N_5 with a molecular weight of approximately 239.67 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.

Research indicates that compounds containing tetrazole rings often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Tetrazoles can act as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the body, altering signaling pathways that affect cellular responses.
  • Antioxidant Activity : Some studies suggest that tetrazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Mycobacterium tuberculosis5 µg/mL

This data suggests that the compound is particularly effective against Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Results : IC50 values ranged from 10 to 20 µM across different cell lines, indicating moderate cytotoxicity.

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

A notable study explored the efficacy of this compound in combination with existing chemotherapeutics. The results indicated enhanced cytotoxic effects when used alongside doxorubicin in breast cancer models. This synergistic effect suggests potential for combination therapy approaches .

Properties

IUPAC Name

5-[2-(trifluoromethyl)pyrrolidin-2-yl]-2H-tetrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N5.ClH/c7-6(8,9)5(2-1-3-10-5)4-11-13-14-12-4;/h10H,1-3H2,(H,11,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRYGHYUHLGIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C2=NNN=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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